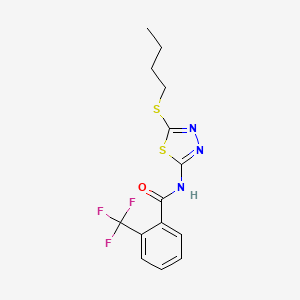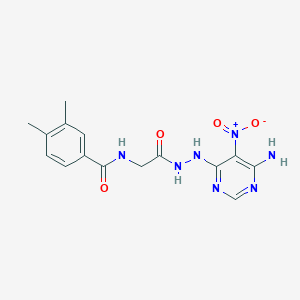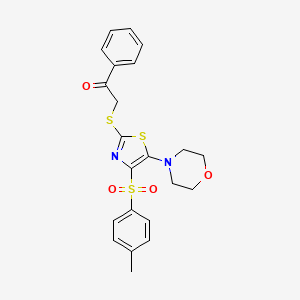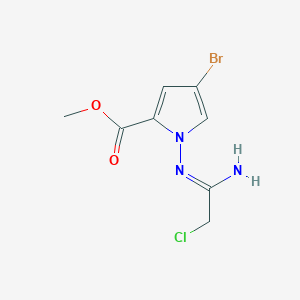
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a chemical compound with intriguing properties and potential applications in various scientific fields. Its structure comprises a 1,3,4-thiadiazole ring linked to a benzamide moiety, featuring a butylthio group and a trifluoromethyl group, which contribute to its unique chemical characteristics.
準備方法
The synthetic routes to N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involve multiple steps. One common method is:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thiosemicarbazide derivative with a carbon disulfide source, followed by cyclization in the presence of an oxidizing agent.
Substitution of the Butylthio Group: The thiadiazole ring can then be functionalized by reacting it with a butylating agent under basic conditions, introducing the butylthio group.
Attachment of the Benzamide Moiety: The final step involves coupling the substituted thiadiazole with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, yielding the target compound.
Industrial production methods focus on optimizing these synthetic routes to maximize yield and purity while ensuring cost-effectiveness and scalability.
化学反応の分析
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide undergoes several types of chemical reactions, which include:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro groups on the thiadiazole ring using reagents like tin(II) chloride or iron in acidic conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzamide and thiadiazole rings, especially under specific catalysts or reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, providing a wide array of derivatives for further study.
科学的研究の応用
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has extensive research applications across multiple fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Research is exploring its potential as an antimicrobial or antiparasitic agent due to its unique functional groups.
Medicine: The compound's structural features make it a candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Its stable structure and reactivity profile enable its use in materials science, such as in the design of new polymers or coatings.
作用機序
The mechanism of action of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form specific interactions with active sites, while the trifluoromethyl group enhances binding affinity and metabolic stability. The butylthio group may modulate the compound’s lipophilicity, influencing its absorption and distribution in biological systems.
類似化合物との比較
When compared to similar compounds, N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide stands out due to its unique trifluoromethyl group, which is less common in thiadiazole derivatives. Similar compounds include:
5-butyl-1,3,4-thiadiazol-2-yl-benzamides: Lacking the trifluoromethyl group, these compounds may exhibit different biological and chemical properties.
Trifluoromethyl-benzamides without thiadiazole: These lack the sulfur-containing ring, which can influence their reactivity and applications.
This compound’s combination of functional groups gives it a unique profile, making it a subject of significant interest in scientific research.
特性
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3OS2/c1-2-3-8-22-13-20-19-12(23-13)18-11(21)9-6-4-5-7-10(9)14(15,16)17/h4-7H,2-3,8H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTQTVZVVTURQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B2965706.png)
![2-cyclohexyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2965709.png)



![2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide](/img/structure/B2965715.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2965716.png)
![3-(cyclopropylmethoxy)-1-[3-(4-fluorophenoxy)benzoyl]pyrrolidine](/img/structure/B2965717.png)
![1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2965718.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2965719.png)
![4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2965720.png)

![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965724.png)

